3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid
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Description
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Synthesis and Modification
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid and its derivatives have shown significant importance in biochemical synthesis and modification. For instance, the compound has been utilized in the laccase-catalyzed N-coupling of aromatic and aliphatic amines, indicating its potential in derivatization processes involving natural compounds like 3-(3,4-dihydroxyphenyl)-propionic acid (dihydrocaffeic acid) (Mikolasch et al., 2002). Moreover, this chemical has also been part of reactions yielding various Michael adducts, serving as key starting materials for synthesizing heterocyclic compounds including pyridazinone, furanone, and 1,2-diazapine derivatives (El-Hashash & Rizk, 2016).
Metabolic Studies and Biocatalysis
This compound is also significant in the realm of biocatalysis and drug metabolism. A notable example is the use of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators using microbial systems. This approach has facilitated the generation of metabolites for structural characterization and as analytical standards for clinical investigations (Zmijewski et al., 2006).
Pharmaceutical Synthesis and Modification
The compound’s derivatives have been explored for their potential in pharmaceutical synthesis and modification. For instance, studies on the synthesis and structural identification of α-acetylamino-β-[4-(1,2-dihydro-2-thioquinoline)] propionic acid ethyl ester, with a focus on substitutional site of thionation of acetylamine, highlight the potential pharmaceutical applications of these derivatives (Li Aixiu, 2000).
Properties
IUPAC Name |
3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-11-10-17(20)21)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUNRVLMUZGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.